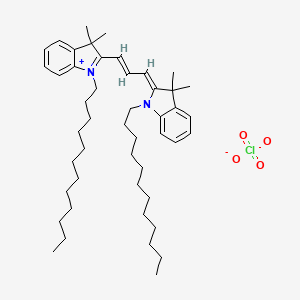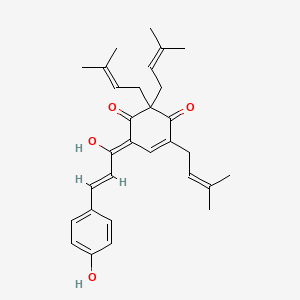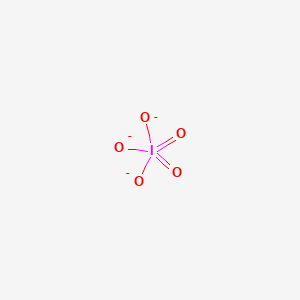
Papulacandin B
概要
説明
Papulacandin B is a naturally occurring antifungal compound isolated from the fungus Papularia sphaerosperma . It belongs to the class of papulacandins, which are known for their unique structural motifs and potent biological activities. This compound exhibits strong antifungal properties, particularly against Candida albicans, by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of papulacandin B involves the construction of a spiroketal core, which is a challenging structural unit. One of the key steps in the synthesis is the palladium-catalyzed cross-coupling reaction of a glycal silanolate with an aryl iodide, followed by oxidative spiroketalization . The use of Dowex (50 × 8) acidic resin in dry methanol has been reported to give consistent results, while scandium triflate in dry acetonitrile in the presence of 1,3-propanediol can also yield the deprotected product .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the fungus Papularia sphaerosperma. The fermentation broth is then subjected to various purification steps to isolate the compound .
化学反応の分析
Types of Reactions: Papulacandin B undergoes several types of chemical reactions, including:
Oxidation: The oxidative spiroketalization step is crucial in the synthesis of the spiroketal core.
Reduction: Reduction reactions can be used to modify the acyl side chains of this compound derivatives.
Substitution: Substitution reactions involving the glycal silanolate and aryl iodide are key steps in the synthesis.
Common Reagents and Conditions:
Palladium-catalyzed cross-coupling: This reaction uses palladium catalysts and aryl iodides.
Oxidative spiroketalization: This step requires oxidizing agents to form the spiroketal core.
Dowex acidic resin: Used in dry methanol for consistent results.
Scandium triflate: Used in dry acetonitrile with 1,3-propanediol for deprotection.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified acyl side chains, which can exhibit different levels of biological activity .
科学的研究の応用
Papulacandin B has a wide range of scientific research applications, including:
作用機序
Papulacandin B exerts its antifungal effects by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a crucial component of the fungal cell wall . By blocking this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism of action is highly specific to fungi, making this compound an effective antifungal agent with minimal effects on other organisms .
類似化合物との比較
. These compounds share a common spiroketal core but differ in the length and saturation of their acyl side chains. Compared to other papulacandins, papulacandin B is the most active in terms of growth inhibition of Candida albicans and inhibition of glucan biosynthesis . Other similar compounds include echinocandins, which also target β-(1,3)-D-glucan synthase but have different structural motifs .
This compound’s unique spiroketal structure and potent antifungal activity make it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
[(3S,3'R,4'R,5'R,6'R)-3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2E,4E,6E)-8-hydroxydeca-2,4,6-trienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64O17/c1-5-28(3)17-11-9-12-18-29(4)33(51)20-14-10-16-22-38(54)62-44-43(35(25-48)64-47(45(44)58)39-30(26-60-47)23-32(50)24-34(39)52)63-46-42(57)41(56)40(55)36(61-46)27-59-37(53)21-15-8-7-13-19-31(49)6-2/h7-10,12-16,18-19,21-24,28,31,33,35-36,40-46,48-52,55-58H,5-6,11,17,20,25-27H2,1-4H3/b8-7+,12-9+,14-10+,19-13+,21-15+,22-16+,29-18+/t28?,31?,33?,35-,36-,40+,41+,42-,43-,44+,45-,46+,47+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLFRJFJTPPIOK-DOERTBJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)OC4C(C(C(C(O4)COC(=O)C=CC=CC=CC(CC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC/C=C/C=C(\C)/C(C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](O[C@]2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)/C=C/C=C/C=C/C(CC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027536 | |
| Record name | Papulacandin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61032-80-2 | |
| Record name | Papulacandin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061032802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Papulacandin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid](/img/structure/B1232789.png)

![2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid](/img/structure/B1232792.png)

![(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol](/img/structure/B1232795.png)

![acetic acid [(1R,4bR,5R,8R,10S,10aS,12aS)-1-(3-furanyl)-8,10-dihydroxy-4b,7,7,10a,12a-pentamethyl-3-oxo-1,5,6,6a,8,9,10,10b,11,12-decahydronaphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1232800.png)

![4-[(2-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1232803.png)
